

In-Depth Technical Guide: 2-(Boc-amino)-6-hydroxyspiro[3.3]heptane

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Compound of Interest

Compound Name: 2-(Boc-amino)-6-hydroxyspiro[3.3]heptane

Cat. No.: B1345005

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, synthesis, and core applications of **2-(Boc-amino)-6-hydroxyspiro[3.3]heptane**. This bifunctional molecule, identified by CAS Number 1000933-99-2, has emerged as a valuable building block in medicinal chemistry, particularly as a rigid linker in the development of Proteolysis Targeting Chimeras (PROTACs). Its spirocyclic core offers a unique three-dimensional scaffold that can influence the physicochemical and pharmacokinetic properties of drug candidates. This document details the compound's properties, provides a plausible synthetic pathway based on related structures, and discusses its role in the context of targeted protein degradation.

Core Structure and Properties

2-(Boc-amino)-6-hydroxyspiro[3.3]heptane, with the IUPAC name tert-butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate, possesses a rigid spiro[3.3]heptane core. This scaffold is of significant interest in drug discovery as it can serve as a bioisostere for more common ring systems, offering improved metabolic stability and novel intellectual property. The structure features two key functional groups: a Boc-protected amine and a hydroxyl group, providing orthogonal handles for chemical modification.

Table 1: Chemical and Physical Properties

Property	Value	Source
CAS Number	1000933-99-2	[1]
Molecular Formula	C ₁₂ H ₂₁ NO ₃	[1]
Molecular Weight	227.30 g/mol	[1]
IUPAC Name	tert-butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate	[1]
SMILES	CC(C)(C)OC(=O)NC1CC2(CC(O)C2)C1	[1]
Predicted XlogP	1.5	Predicted
Melting Point	Not available (A related compound, tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate, has a melting point of 127-129 °C)	N/A
Boiling Point	Not available	N/A
Solubility	Not available	N/A

Synthesis and Experimental Protocols

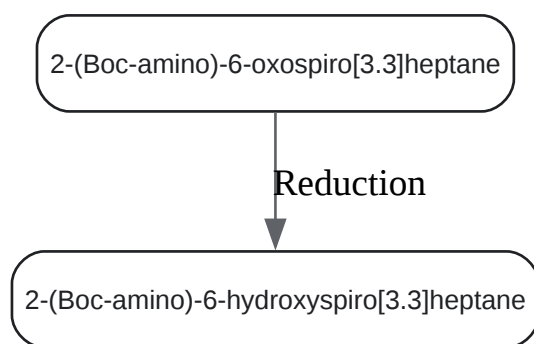
While a specific, detailed experimental protocol for the synthesis of **2-(Boc-amino)-6-hydroxyspiro[3.3]heptane** is not readily available in peer-reviewed literature, a highly plausible synthetic route can be inferred from the synthesis of its precursors and structurally related compounds. The most logical approach involves the reduction of the corresponding ketone, tert-butyl (6-oxospiro[3.3]heptan-2-yl)carbamate.

Plausible Synthetic Pathway

The synthesis would likely begin with the commercially available 2-(Boc-amino)-6-oxospiro[3.3]heptane. The key transformation is the reduction of the ketone to the secondary

alcohol.

Sodium borohydride (NaBH₄)
Methanol (MeOH)



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Caption: Plausible synthesis of **2-(Boc-amino)-6-hydroxyspiro[3.3]heptane**.

Postulated Experimental Protocol: Reduction of 2-(Boc-amino)-6-oxospiro[3.3]heptane

- Dissolution: Dissolve 2-(Boc-amino)-6-oxospiro[3.3]heptane (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
- Cooling: Cool the solution to 0 °C in an ice bath.
- Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
- Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
- Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water.
- Solvent Removal: Remove the methanol under reduced pressure.

- Extraction: Extract the aqueous residue with ethyl acetate (3 x volumes).
- Washing: Combine the organic layers and wash with brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure **2-(Boc-amino)-6-hydroxyspiro[3.3]heptane**.

Spectroscopic Characterization (Predicted)

Experimental spectroscopic data for **2-(Boc-amino)-6-hydroxyspiro[3.3]heptane** is not publicly available. However, based on the known chemical shifts of similar structures, a predicted NMR and IR spectrum can be outlined.

Table 2: Predicted Spectroscopic Data

Technique	Predicted Peaks
¹ H NMR	δ (ppm): 4.5-5.0 (br s, 1H, NH), 3.8-4.2 (m, 1H, CH-OH), 3.5-3.9 (m, 1H, CH-NHBoc), 1.8-2.5 (m, 8H, spirocyclic CH ₂), 1.44 (s, 9H, C(CH ₃) ₃)
¹³ C NMR	δ (ppm): 155-156 (C=O, Boc), 79-80 (C(CH ₃) ₃), 65-70 (CH-OH), 50-55 (CH-NHBoc), 35-45 (spirocyclic C and CH ₂), 28.3 (C(CH ₃) ₃)
IR	ν (cm ⁻¹): 3300-3500 (O-H stretch, N-H stretch), 2850-3000 (C-H stretch), 1680-1700 (C=O stretch, Boc)
Mass Spec (ESI-MS)	[M+H] ⁺ : m/z 228.16

Role in Drug Discovery: A Key PROTAC Linker

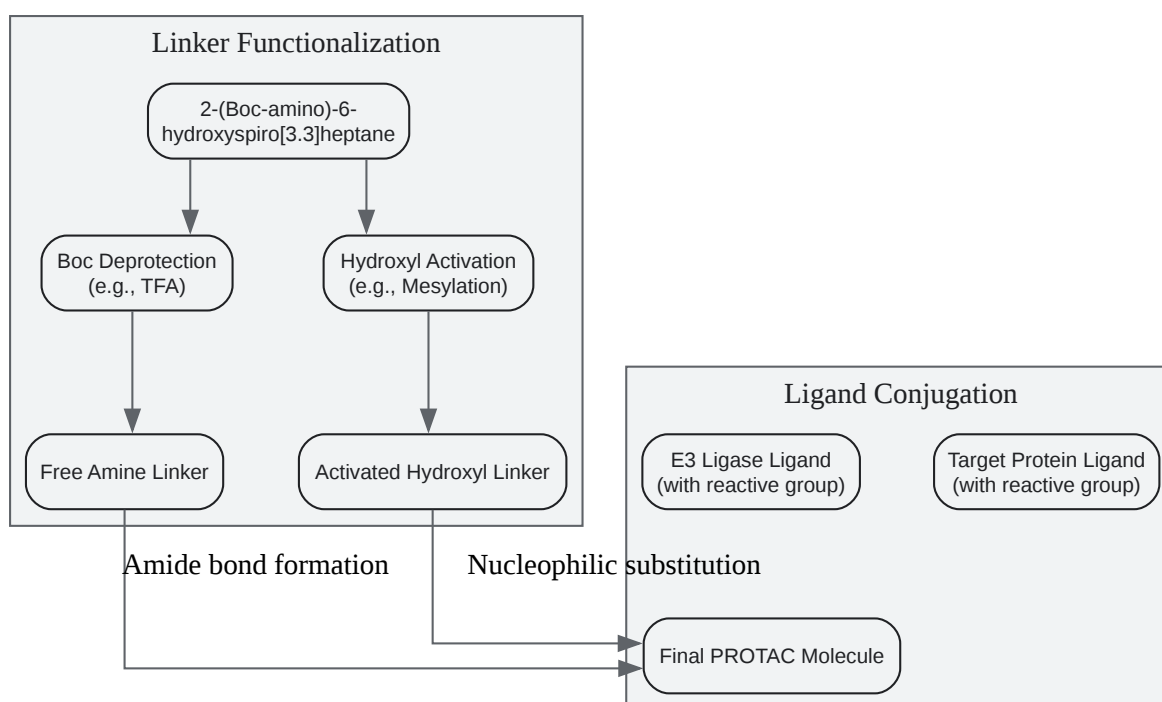
The primary application of **2-(Boc-amino)-6-hydroxyspiro[3.3]heptane** in drug discovery is as a rigid linker in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that

recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The linker component of a PROTAC is crucial as it dictates the distance and relative orientation of the two ligands, which in turn affects the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase). The rigid spiro[3.3]heptane core of **2-(Boc-amino)-6-hydroxyspiro[3.3]heptane** provides conformational constraint, which can be advantageous for optimizing ternary complex formation and improving the pharmacokinetic properties of the PROTAC.

PROTAC Synthesis Workflow

The bifunctional nature of **2-(Boc-amino)-6-hydroxyspiro[3.3]heptane** allows for sequential or orthogonal conjugation to the target protein ligand and the E3 ligase ligand. The Boc-protected amine can be deprotected to reveal a primary amine, while the hydroxyl group can be functionalized through various reactions such as etherification or esterification.

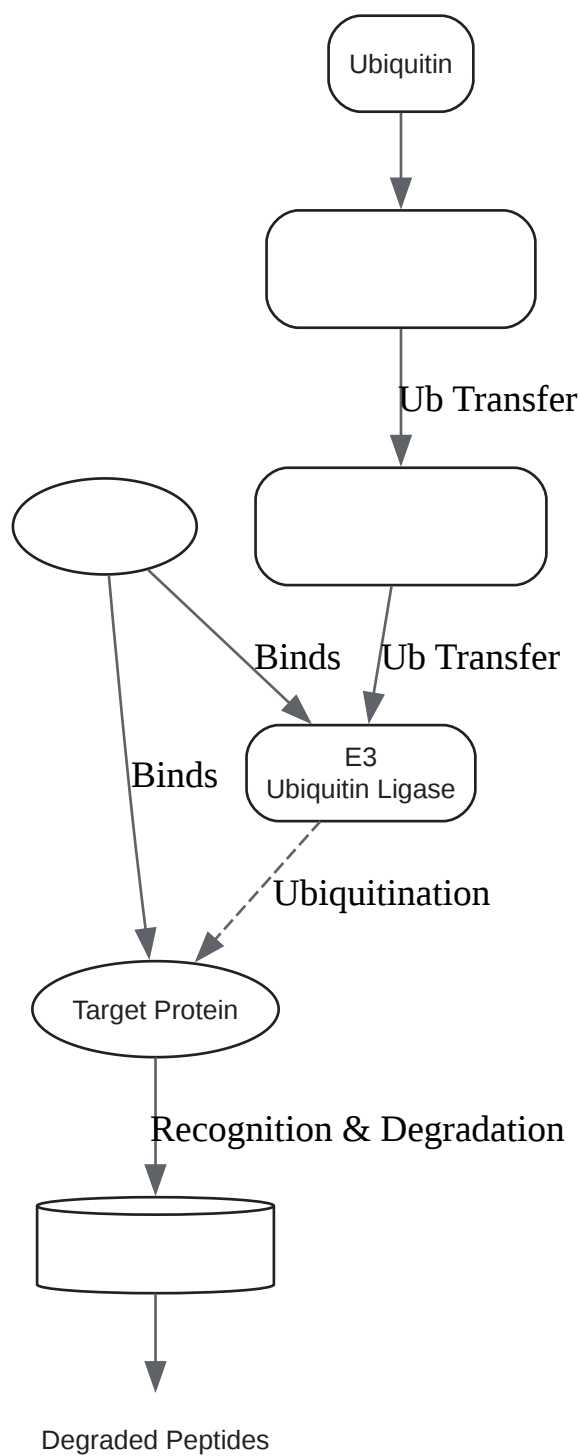


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Caption: General workflow for incorporating the linker into a PROTAC.

Signaling Pathway: The Ubiquitin-Proteasome System

PROTACs containing the **2-(Boc-amino)-6-hydroxyspiro[3.3]heptane** linker operate through the ubiquitin-proteasome system (UPS). By inducing the proximity of a target protein and an E3 ubiquitin ligase, the PROTAC facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. This polyubiquitination marks the target protein for recognition and degradation by the 26S proteasome.



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Caption: The PROTAC-mediated ubiquitin-proteasome pathway.

Conclusion

2-(Boc-amino)-6-hydroxyspiro[3.3]heptane is a key building block for the synthesis of PROTACs, a rapidly advancing therapeutic modality. Its rigid, three-dimensional structure provides a unique scaffold for linker design, potentially leading to PROTACs with improved efficacy and drug-like properties. While detailed experimental data for this specific compound is not widely published, its synthesis and characterization can be reasonably inferred from related structures. Further research and publication of its specific properties would be highly beneficial to the drug discovery community.

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References

- 1. medchemexpress.com [medchemexpress.com]
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